molecular formula C15H10F3N3O3S B3676527 2-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide

2-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B3676527
M. Wt: 369.3 g/mol
InChI Key: DPEBVJWJPFLFHP-UHFFFAOYSA-N
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Description

2-Nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound with significant applications in various scientific fields. The compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a carbamothioyl group attached to a benzamide structure. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps. One common method includes the nitration of a benzamide precursor followed by the introduction of the trifluoromethyl group and the carbamothioyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted benzamides, amines, and thiol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, particularly those requiring specific functional groups for desired properties.

Mechanism of Action

The mechanism of action of 2-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-Nitro-N-(2-(trifluoromethyl)phenyl)benzamide
  • 4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide
  • 2-Methyl-N-(2-(trifluoromethyl)phenyl)benzamide

Comparison: Compared to similar compounds, 2-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical reactivity and potential biological activities. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-nitro-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O3S/c16-15(17,18)9-4-3-5-10(8-9)19-14(25)20-13(22)11-6-1-2-7-12(11)21(23)24/h1-8H,(H2,19,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEBVJWJPFLFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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